molecular formula C17H37O3P B14441504 Phosphonic acid, tridecyl-, diethyl ester CAS No. 73790-32-6

Phosphonic acid, tridecyl-, diethyl ester

Cat. No.: B14441504
CAS No.: 73790-32-6
M. Wt: 320.4 g/mol
InChI Key: NZFIBMQRGNVRIT-UHFFFAOYSA-N
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Description

Phosphonic acid, tridecyl-, diethyl ester is an organophosphorus compound characterized by the presence of a stable C–P bond. This compound belongs to the class of phosphonates, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, tridecyl-, diethyl ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of triethyl orthoacetate as both a reagent and solvent. The reaction temperature plays a crucial role in determining the yield and selectivity of the esterification process. At 30°C, monoesters are formed, while higher temperatures favor the formation of diesters .

Industrial Production Methods

Industrial production of phosphonic acid esters typically involves the Michaelis–Arbuzov reaction. This reaction uses alkyl halides and trialkyl phosphites to produce phosphonate esters. For example, methyl iodide catalyzes the conversion of trimethylphosphite to dimethyl methylphosphonate .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, tridecyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion to phosphonic acids.

    Hydrolysis: Breaking down into phosphonic acids and alcohols.

    Substitution: Reactions with nucleophiles to replace alkoxy groups.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

    Hydrolysis: Can be catalyzed by acids or bases, often performed at elevated temperatures.

    Substitution: Utilizes nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Produces phosphonic acids.

    Hydrolysis: Yields phosphonic acids and corresponding alcohols.

    Substitution: Forms substituted phosphonates.

Mechanism of Action

The mechanism of action of phosphonic acid, tridecyl-, diethyl ester involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as chelation therapy and imaging. The compound’s molecular targets include metal ions and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Phosphonic acid, tridecyl-, diethyl ester can be compared with other phosphonate esters, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.

Properties

CAS No.

73790-32-6

Molecular Formula

C17H37O3P

Molecular Weight

320.4 g/mol

IUPAC Name

1-diethoxyphosphoryltridecane

InChI

InChI=1S/C17H37O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-21(18,19-5-2)20-6-3/h4-17H2,1-3H3

InChI Key

NZFIBMQRGNVRIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCP(=O)(OCC)OCC

Origin of Product

United States

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